molecular formula C20H18FNO B1385353 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline CAS No. 1040689-27-7

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline

Cat. No.: B1385353
CAS No.: 1040689-27-7
M. Wt: 307.4 g/mol
InChI Key: PNOZJWXWQKHQBK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline is an organic compound that features both benzyloxy and fluorobenzyl functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline typically involves the following steps:

    Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent to form benzyloxy halide.

    Nucleophilic Substitution: The benzyloxy halide is then reacted with aniline under nucleophilic substitution conditions to form 4-(benzyloxy)aniline.

    Fluorobenzylation: The final step involves the reaction of 4-(benzyloxy)aniline with 4-fluorobenzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interaction of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-N-(4-chlorobenzyl)aniline: Similar structure but with a chlorine atom instead of fluorine.

    4-(Benzyloxy)-N-(4-methylbenzyl)aniline: Similar structure but with a methyl group instead of fluorine.

    4-(Benzyloxy)-N-(4-nitrobenzyl)aniline: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-18-8-6-16(7-9-18)14-22-19-10-12-20(13-11-19)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOZJWXWQKHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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